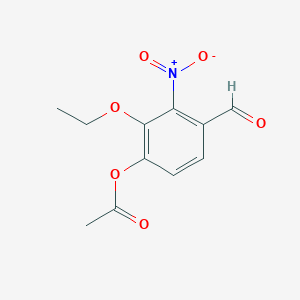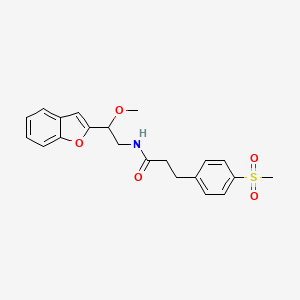![molecular formula C17H15N5O3 B2774486 3-amino-2-((4-methoxyphenoxy)methyl)-[1,2,4]triazolo[5,1-b]quinazolin-9(3H)-one CAS No. 440322-93-0](/img/structure/B2774486.png)
3-amino-2-((4-methoxyphenoxy)methyl)-[1,2,4]triazolo[5,1-b]quinazolin-9(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound 3-amino-2-((4-methoxyphenoxy)methyl)-[1,2,4]triazolo[5,1-b]quinazolin-9(3H)-one is a chemical compound that has been studied for its potential applications in scientific research. This compound is a member of the triazoloquinazoline family of compounds, which have been shown to have a range of biological activities. In
Aplicaciones Científicas De Investigación
Tubulin Polymerization Inhibitors and Anticancer Activity
Research has shown that derivatives of triazoloquinazolinone, such as 1-phenyl-[1,2,4]triazolo[4,3-a]quinazolin-5-ones, have been designed and tested for their tubulin polymerization and growth inhibitory activities. Some compounds, specifically the 3-hydroxy-4-methoxy derivatives, have demonstrated potent inhibitors of tubulin assembly. These compounds also exhibit significant anticancer activity across a large panel of cancer cell lines, making them potential candidates for cancer treatment research (Mohsine Driowya et al., 2016).
Antihistaminic Agents
A series of triazoloquinazolinone derivatives have been synthesized and tested for their in vivo H1-antihistaminic activity, demonstrating significant protection against histamine-induced bronchospasm in animal models. These compounds, such as 1-methyl-4-(3-methoxyphenyl)-4H-[1,2,4]triazolo[4,3-a]quinazolin-5-one, have been identified as more potent than standard antihistaminic drugs, with minimal sedation effects, suggesting their potential as new classes of H1-antihistaminic agents (V. Alagarsamy et al., 2009).
Antihypertensive Activity
Studies on 3-benzyl-2-substituted-3H-[1,2,4]triazolo[5,1-b]quinazolin-9-ones have revealed their potential antihypertensive activity. These compounds have been evaluated using spontaneously hypertensive rats and shown to exhibit significant antihypertensive effects, with some derivatives outperforming standard drugs like prazocin in reducing blood pressure (V. Alagarsamy & U. S. Pathak, 2007).
Antimicrobial Activities
The synthesis and antimicrobial activities of new 1,2,4-triazole derivatives, including triazoloquinazolinone compounds, have been explored. These studies have identified compounds with good to moderate activities against various test microorganisms, highlighting their potential application in developing new antimicrobial agents (H. Bektaş et al., 2010).
Anticancer Activity of Urea Derivatives
Further research into triazoloquinazolinone derivatives has led to the synthesis of urea derivatives showing significant anticancer activity against human neuroblastoma and colon carcinoma cell lines. This indicates their potential as a foundation for developing new anticancer medications (B. N. Reddy et al., 2015).
Propiedades
IUPAC Name |
3-amino-2-[(4-methoxyphenoxy)methyl]-[1,2,4]triazolo[5,1-b]quinazolin-9-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N5O3/c1-24-11-6-8-12(9-7-11)25-10-15-20-22-16(23)13-4-2-3-5-14(13)19-17(22)21(15)18/h2-9H,10,18H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXAZRBDMNGHRSD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCC2=NN3C(=O)C4=CC=CC=C4N=C3N2N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

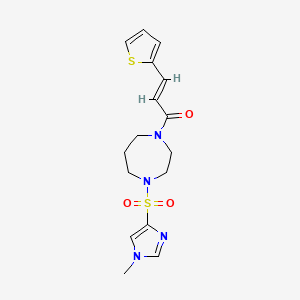
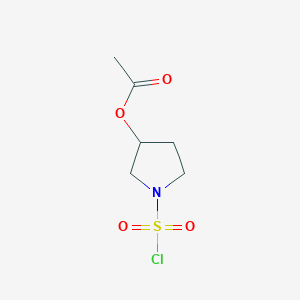
![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(o-tolyloxy)acetamide](/img/structure/B2774405.png)
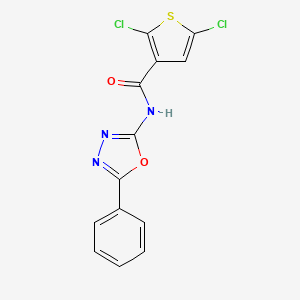
![3,4,5-trimethoxy-N-{4-oxo-2-[4-(propan-2-yl)phenyl]-4H-chromen-6-yl}benzamide](/img/structure/B2774409.png)

![2-Chloro-1-[2-[(3,4-difluorophenoxy)methyl]morpholin-4-yl]propan-1-one](/img/structure/B2774413.png)
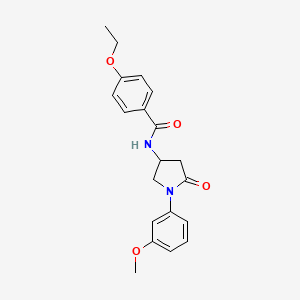
![2,4,7,8-Tetramethyl-6-(2-pentoxyphenyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2774419.png)
![5-[(4-chlorophenyl)sulfanyl]-N-(4-fluorophenyl)-1,2,3-thiadiazole-4-carboxamide](/img/structure/B2774420.png)

![N'-(Furan-2-ylmethyl)-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]oxamide](/img/structure/B2774423.png)
